N-Cinnamyl-3-phenyl-prop-2-ynamide
Description
Structure
3D Structure
Properties
CAS No. |
59015-32-6 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
3-phenyl-N-(3-phenylprop-2-enyl)prop-2-ynamide |
InChI |
InChI=1S/C18H15NO/c20-18(14-13-17-10-5-2-6-11-17)19-15-7-12-16-8-3-1-4-9-16/h1-12H,15H2,(H,19,20) |
InChI Key |
DLPPTWSFKHLIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNC(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Cinnamyl 3 Phenyl Prop 2 Ynamide and Analogous Structures
Strategies for Constructing the N-Cinnamyl Amide Moiety
The formation of the N-cinnamyl amide bond is a critical step, and numerous synthetic strategies have been developed to accomplish this transformation efficiently. These methods range from classical amidation reactions to modern, environmentally conscious protocols.
Amidation Reactions from Cinnamic Acid Derivatives: Mechanistic and Catalytic Aspects
The direct condensation of a carboxylic acid and an amine to form an amide is a fundamental transformation in organic synthesis. analis.com.my However, this reaction is thermodynamically unfavorable and typically requires activation of the carboxylic acid. nih.gov The general mechanism involves the conversion of the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the amine.
Microwave-Assisted and Solvent-Minimized Synthetic Protocols for Cinnamoyl Amides
To enhance reaction rates and improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. This technique has been successfully applied to the synthesis of cinnamoyl amides, often under solvent-free or solvent-minimized conditions. tandfonline.comtandfonline.comnih.gov One-pot, solvent-free reactions of cinnamic acid derivatives with amines have been achieved using microwave irradiation, leading to good yields in very short reaction times. tandfonline.comtandfonline.com
This approach not only accelerates the reaction but also simplifies the work-up procedure and enhances safety. tandfonline.com The use of a few drops of a high-boiling point solvent like dimethylformamide (DMF) can sometimes be employed to improve energy transfer from the microwave irradiation to the reaction mixture. tandfonline.com These protocols represent a significant advancement towards developing more environmentally friendly and efficient methods for amide bond formation. nih.gov
Utilization of Activating Agents and Catalysts in Cinnamamide Formation, including Boric Acid, DCC, and EDC/HOBt
A variety of activating agents and coupling reagents are commonly used to facilitate the amidation of cinnamic acid. These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group. nih.gov
Boric Acid: As a mild and environmentally friendly catalyst, boric acid can be used for the direct amidation of cinnamic acid with amines. researchgate.net It is commercially available, inexpensive, and stable, making it an attractive option. researchgate.net
DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a widely used coupling reagent for amide bond formation. analis.com.mypeptide.com It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to yield the desired amide and dicyclohexylurea (DCU), a byproduct that is mostly insoluble in common organic solvents and can be removed by filtration. peptide.com Microwave-assisted procedures often utilize DCC for a rapid and efficient synthesis of cinnamoyl amides. tandfonline.comtandfonline.com
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): The combination of EDC with an additive like HOBt is another powerful system for amide synthesis. researchgate.netnih.gov EDC is a water-soluble carbodiimide (B86325), which simplifies the removal of the urea (B33335) byproduct during aqueous work-up. peptide.com HOBt is added to suppress side reactions and minimize racemization when working with chiral substrates. nih.govpeptide.com The reaction proceeds through the formation of a reactive HOBt ester, which then reacts with the amine. nih.gov This method is particularly effective for coupling with electron-deficient or unreactive amines. nih.gov
| Activating Agent/Catalyst | Key Features | Typical Reaction Conditions |
|---|---|---|
| Boric Acid | Environmentally friendly, inexpensive, mild catalyst. researchgate.net | Direct reaction of cinnamic acid and amine, often with heating or sonication. researchgate.net |
| DCC | Forms an insoluble urea byproduct (DCU), facilitating purification. peptide.com | Used in organic solvents like DCM or THF; can be combined with microwave irradiation. analis.com.mytandfonline.com |
| EDC/HOBt | Water-soluble carbodiimide and byproduct; minimizes racemization and side reactions. peptide.comresearchgate.net | Often used with a base like DMAP or DIPEA in solvents such as acetonitrile (B52724) or DCM. nih.gov |
Acyl Chloride Routes for Amide Bond Formation
A traditional and highly effective method for preparing amides involves the conversion of the carboxylic acid to a more reactive acyl chloride. researchgate.netnih.gov Cinnamic acid can be readily converted to cinnamoyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.netnih.govnii.ac.jp
The resulting cinnamoyl chloride is a highly electrophilic species that reacts rapidly with an amine to form the corresponding N-cinnamyl amide. tandfonline.comnih.gov This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. google.com This two-step procedure is robust and widely applicable for the synthesis of a broad range of cinnamamides. nih.gov
Methodologies for the 3-Phenyl-prop-2-ynamide Core Formation
The synthesis of the ynamide functional group, characterized by a carbon-carbon triple bond directly attached to a nitrogen atom, requires specialized synthetic methods. These compounds are valuable building blocks due to the unique reactivity conferred by the electron-donating nitrogen atom polarizing the alkyne. orgsyn.org
Transition Metal-Catalyzed Coupling Reactions for Ynamide Synthesis, including Copper-Mediated Approaches
Transition metal catalysis, particularly with copper, has revolutionized the synthesis of ynamides, making these compounds much more accessible. orgsyn.org Copper-catalyzed cross-coupling reactions are among the most general and widely used methods for forming the N-C≡C bond. orgsyn.orgacs.org
Several strategies using copper catalysis have been developed:
Coupling of Amides with Haloalkynes: One of the earliest and most significant breakthroughs was the copper-catalyzed coupling of amides with bromoalkynes. thieme-connect.com Catalytic systems often employ a copper(I) or copper(II) salt in combination with a ligand, such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA). acs.orgthieme-connect.com
Coupling of Amides with 1,1-Dihaloalkenes: A highly practical and versatile route involves the reaction of amides with 1,1-dibromoalkenes in the presence of a copper catalyst. orgsyn.orgulb.ac.be This method allows for the synthesis of a wide array of ynamides from readily available starting materials. ulb.ac.be The reaction is typically carried out using a catalyst system like copper(I) iodide (CuI) with a ligand (e.g., DMEDA or 1,10-phenanthroline) and a base such as cesium carbonate. orgsyn.orgorganic-chemistry.org
Oxidative Coupling of Terminal Alkynes: Another approach is the copper-catalyzed oxidative amidation of terminal alkynes, which can use oxygen as the oxidant. acs.org
These copper-mediated protocols are generally robust and tolerate a variety of functional groups, providing a modular and efficient entry to complex ynamide structures. organic-chemistry.orgresearchgate.netnih.gov
| Copper-Catalyzed Ynamide Synthesis Method | Alkynylating Agent | Common Catalytic System | Key Advantages |
|---|---|---|---|
| Cross-Coupling with Haloalkynes | Alkynyl bromides thieme-connect.com | CuSO₄/1,10-phenanthroline thieme-connect.com | General method for many classes of nitrogen nucleophiles. thieme-connect.com |
| Cross-Coupling with 1,1-Dihaloalkenes | 1,1-Dibromo-1-alkenes orgsyn.orgulb.ac.be | CuI/DMEDA/Cs₂CO₃ orgsyn.orgulb.ac.be | High versatility and use of readily available starting materials. ulb.ac.be |
| Oxidative Amination | Terminal alkynes acs.org | Copper catalyst with an oxidant (e.g., O₂) acs.org | Direct use of terminal alkynes. acs.org |
N-Alkylation Approaches for Propargyl Amide Construction via Silyl (B83357) Imidate Formation
A notable one-pot method for the N-alkylation of amides involves the formation of a silyl imidate intermediate. richmond.edurichmond.edu This process, promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a hindered amine base like i-Pr2NEt, facilitates the N-propargylation of both primary and secondary amides using propargyl propionates. richmond.edu The reaction mechanism is believed to involve the in situ conversion of the amide into a nucleophilic silyl imidate. richmond.edurichmond.edu Concurrently, TMSOTf activates the propargyl propionate (B1217596), promoting the formation of a propargyl cation. richmond.edurichmond.edu The subsequent reaction between the silyl imidate and the carbocation yields the N-propargylated amide. richmond.edu
This one-pot process is efficient for a range of amide and propargyl propionate substrates, with reported yields varying from 19% to as high as 99%. richmond.edu The methodology's reliability and operational simplicity make it a valuable tool for constructing propargyl amide frameworks. richmond.edu
Desilylation Reactions in Terminal Alkynamide Synthesis
In many synthetic routes for ynamides, a silyl group, such as trimethylsilyl (TMS), is used as a protecting group for the terminal alkyne. brad.ac.uknih.gov This strategy is advantageous as the silyl group can influence the regio- and stereochemistry of reactions and can be removed in a later step to yield the terminal ynamide. nih.gov The removal of the silyl group, or desilylation, is a critical step in the synthesis of terminal alkynamides.
Various reagents can achieve this transformation. Fluoride (B91410) sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are commonly employed to cleave the silicon-carbon bond. brad.ac.ukacs.org For instance, a β-silylenamide can be converted to the corresponding desilylated enamide in high yield (86%) using TBAF. acs.org In another example, a trimethylsilyl-terminated ynamide underwent in situ desilylation with potassium carbonate (K2CO3) during a palladium-catalyzed annulation reaction to yield the terminal indole (B1671886) product. acs.org
Selective desilylation is also possible. The use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can smoothly cleave terminal TMS groups while leaving more sterically hindered silyl groups like TBDMS and TIPS, as well as alkyl silyl ethers, intact. organic-chemistry.org Catalytic amounts of silver nitrate (B79036) (AgNO3) have also been reported for the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. organic-chemistry.org These methods highlight the flexibility and control chemists have in the final deprotection step to furnish terminal ynamides. nih.gov
Modular and Robust Synthetic Routes to Ynamides
The development of modular and robust synthetic routes has been a significant breakthrough, making ynamides more accessible for broader applications. ulb.ac.bersc.org Copper-catalyzed cross-coupling reactions are at the forefront of these advancements, proving to be highly efficient and general. orgsyn.org These methods typically involve the coupling of a nitrogen nucleophile with an alkynylating agent. orgsyn.org
One powerful and modular approach utilizes trichloroethene as an inexpensive two-carbon synthon. rsc.orgnih.gov This strategy allows for the late-stage introduction of the alkyne substituent, which circumvents the need to preform potentially unstable haloalkynes or dihaloalkenes and thus expands the potential product scope. rsc.org The method is noted for its tolerance of a wide variety of amides, including carbamates and sterically hindered or aromatic amides, which are often challenging substrates in other procedures. rsc.orgnih.gov
Another robust method involves the use of 1,1-dibromo-1-alkenes as stable and readily available alkynylating agents in copper-catalyzed couplings with nitrogen nucleophiles. ulb.ac.beorgsyn.org The reaction conditions can be tuned based on the substrate; for example, aryl-substituted 1,1-dibromo-1-alkenes are typically reacted in 1,4-dioxane (B91453) at 60-70 °C, while more challenging alkyl-substituted versions may require DMF at higher temperatures. orgsyn.org
A summary of representative conditions for copper-catalyzed ynamide synthesis from 1,1-dibromo-1-alkenes is presented below.
Interactive Table: Conditions for Copper-Catalyzed Ynamide Synthesis
| Amide Type | Alkynylating Agent | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|---|---|
| General Amides | Aryl-substituted 1,1-dibromo-1-alkene | CuI (12 mol%), DMEDA (18 mol%) | Cs2CO3 | 1,4-Dioxane | 60-70 | 24-48 |
| General Amides | Alkyl-substituted 1,1-dibromo-1-alkene | CuI (12 mol%), DMEDA (18 mol%) | Cs2CO3 | DMF | 70-90 | 48 |
| Sulfoximines | 1,1-dibromo-1-alkene | CuI (10 mol%), 1,10-phenanthroline (20 mol%) | Cs2CO3 | THF | 80 | 72 |
| Amides | 1,1-dibromoenamide | CuI (20 mol%), 1,10-phenanthroline (40 mol%) | Cs2CO3 | THF | 60 | N/A |
These modular routes provide reliable access to a diverse range of ynamides, overcoming many limitations of earlier synthetic methods. rsc.orgrsc.org
Specialized Methods: Hypervalent Iodine Reagent-Mediated Transformations for N-(Acyloxy)ynamides
Specialized methods using hypervalent iodine reagents have enabled the synthesis of novel ynamide structures. rsc.orgrsc.org A significant development is the first synthesis of N-(acyloxy)ynamides through the coupling of N-(acyloxy)amides with a hypervalent alkynyliodane reagent under mild conditions. rsc.orgrsc.orgnih.gov This transformation is notable as it creates a reactive nitrogen-oxygen bond on the ynamide framework, opening avenues for new chemical transformations. rsc.org
The reaction is proposed to proceed through the generation of a biradical "C2" species from the hypervalent iodine reagent and a weak base. rsc.orgrsc.org Research has demonstrated that this method can be used to synthesize a variety of N-(acyloxy)ynamides. rsc.org For example, the coupling of N-(pivaloyloxy)tosylamide with an alkynyliodonium triflate in the presence of a base successfully yields the corresponding N-(acyloxy)ynamide. rsc.org
Furthermore, these synthesized N-(acyloxy)ynamides have been shown to be valuable synthetic intermediates themselves. rsc.orgrsc.org They can be transformed into N-sulfonylimidate derivatives using a copper catalyst, showcasing their potential as building blocks in organic synthesis. rsc.orgrsc.orgnih.gov Hypervalent iodine reagents are recognized for their role in a variety of oxidative functionalizations and as precursors for group transfer reagents. researchgate.netnih.gov
Integrated Synthetic Approaches for the N-Cinnamyl-3-phenyl-prop-2-ynamide Scaffold
Synthesizing a specific target like this compound requires an integrated approach that combines various methodologies, with careful consideration of selectivity and the sequence of bond-forming events.
Chemo- and Regioselective Considerations in Multi-component Assembly
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like propargylamines and their derivatives by forming multiple bonds in a single operation. rsc.orgrsc.org The A³-coupling (aldehyde-amine-alkyne) is a cornerstone MCR for preparing propargylamines. rsc.orgnih.gov For the synthesis of the this compound scaffold, a related multi-component strategy would involve coupling phenylacetylene (B144264), cinnamyl amine, and a carbonyl source.
Achieving high chemo- and regioselectivity is paramount in such assemblies. The choice of catalyst is critical; copper salts are frequently used to activate the terminal alkyne for nucleophilic attack. rsc.orgrsc.org The reaction mechanism typically involves the in situ formation of an iminium ion from the amine and aldehyde, which is then attacked by a copper acetylide intermediate. nih.govacs.org
The challenge in directly forming an amide via an A³-type reaction lies in the typical use of aldehydes or their equivalents. However, variations exist, such as decarboxylative couplings using alkynyl carboxylic acids, which can offer alternative pathways. organic-chemistry.org A five-component reaction combining the Petasis borono-Mannich (PBM) reaction with an A³-coupling has been developed, demonstrating the potential for intricate one-pot sequences. rsc.org In this case, a primary amine first reacts with an aldehyde and an organoboronic acid to form a secondary amine, which then participates in a subsequent A³-coupling. rsc.org
For the target compound, controlling the reaction to favor the formation of the amide bond over a simple propargylamine (B41283) would be the key challenge. The polarization of the ynamide triple bond, influenced by the electron-withdrawing group on the nitrogen, plays a crucial role in directing the reactivity and selectivity in subsequent transformations. ulb.ac.bechemrxiv.org
Sequential Functionalization Strategies Towards the Target Compound
A more controlled and often more practical approach to a specific molecule like this compound involves a sequential, step-wise synthesis. This strategy allows for the purification of intermediates and unambiguous construction of the target scaffold.
A plausible sequential route would be:
Preparation of the Amide: The first step would involve the formation of the precursor amide from cinnamyl amine and a suitable carboxylic acid derivative (e.g., phenylpropiolic acid) or via an alternative amide bond formation protocol.
Ynamide Formation: Alternatively, and more commonly, the synthesis would involve creating the core N-C≡C bond as a key step. This is typically achieved via a copper-catalyzed cross-coupling reaction. ulb.ac.beorgsyn.org The two primary disconnection approaches are:
Approach A: Coupling an Amide with an Alkynylating Agent. This involves reacting a pre-formed amide, in this case, a cinnamyl-substituted amide, with an activated phenylacetylene derivative. Methods using alkynyl bromides or 1,1-dibromo-1-alkenes derived from benzaldehyde (B42025) would be applicable here. orgsyn.orgorganic-chemistry.org
Approach B: Coupling an Amine with a Phenylpropynoyl-derived fragment. This would involve reacting cinnamyl amine with an activated derivative of phenylpropiolic acid. Ynamide coupling reagents have emerged that facilitate direct amide bond formation with suppressed racemization. acs.org
A general representation of a sequential synthesis using copper-catalyzed N-alkynylation is shown below.
Table: Plausible Sequential Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Key Method | Intermediate/Product |
|---|---|---|---|---|
| 1 | Cinnamyl amine | Phenylpropioloyl chloride | Schotten-Baumann reaction | This compound |
| or | ||||
| 1a | Cinnamyl amine | Activating Agent (e.g., Boc2O) | Amide Protection | N-Boc-cinnamyl amine |
| 1b | N-Boc-cinnamyl amine | 1-bromo-2-phenylacetylene | Copper-Catalyzed N-Alkynylation | N-Boc-N-cinnamyl-(2-phenylethynyl)amine |
| 1c | N-Boc-N-cinnamyl-(2-phenylethynyl)amine | Acid (e.g., TFA) | Deprotection | This compound |
This sequential approach provides greater control over the final structure. The choice of specific reagents, catalysts, and protecting groups would be optimized to maximize the yield and purity of the desired this compound.
Reaction Pathways and Mechanistic Investigations of N Cinnamyl 3 Phenyl Prop 2 Ynamide
Reactivity Profiles of the Prop-2-ynamide Moiety
The prop-2-ynamide functional group is an activated alkyne, making it susceptible to a variety of chemical reactions. acs.orgresearchgate.net Its reactivity is tuned by the electron-withdrawing nature of the amide group, which polarizes the carbon-carbon triple bond and makes it an excellent electrophile. nih.gov This activation facilitates reactions that are often difficult with unactivated alkynes.
Metal-Catalyzed Cycloaddition and Cycloisomerization Reactions
Metal catalysts, particularly those based on palladium and gold, are highly effective in mediating complex cyclization reactions of ynamides. These transformations often proceed through cascade mechanisms, allowing for the rapid construction of complex heterocyclic structures from relatively simple starting materials like N-Cinnamyl-3-phenyl-prop-2-ynamide.
Palladium catalysis offers a powerful tool for the cyclization of ynamides. In the presence of a Pd(II) catalyst, the nitrogen-tethered cinnamyl group in this compound can participate in intramolecular cyclization reactions. A plausible mechanism involves the coordination of the palladium catalyst to the alkene of the cinnamyl group. This is followed by an intramolecular amidopalladation step, where the amide nitrogen attacks the coordinated alkene to form an alkyl-palladium(II) intermediate. mdpi.com Subsequent β-hydride elimination and isomerization can lead to the formation of substituted indole (B1671886) or other heterocyclic frameworks. mdpi.com
The outcome of these reactions can be highly dependent on the choice of oxidant. For instance, in related systems, the use of different oxidants with a palladium catalyst can switch the reaction pathway between an intramolecular aza-Wacker type cyclization and an oxidative dimerization. organic-chemistry.org This highlights the tunability of palladium-catalyzed systems for achieving divergent synthesis from a single precursor.
Table 1: Illustrative Palladium-Catalyzed Reactions on Related Amide Systems
| Catalyst/Oxidant | Substrate Type | Product Type | Key Transformation | Citation |
| Pd(OAc)₂ / Cu(OAc)₂ | O-Homoallyl benzimidates | 4-Methylene-1,3-oxazines | Intramolecular aza-Wacker cyclization | organic-chemistry.org |
| Pd(OAc)₂ / K₂S₂O₈ | O-Homoallyl benzimidates | Benzohydrazonates | Oxidative dimerization | organic-chemistry.org |
| Pd(II) / Benzoquinone | N-(2-allylphenyl)benzamide | N-Benzoylindole | Intramolecular C-H functionalization | mdpi.com |
Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating the alkyne of the ynamide moiety. escholarship.org This activation makes the alkyne highly electrophilic and prone to attack by various nucleophiles. The reaction of this compound with a gold catalyst can initiate a cascade of reactions leading to complex molecular architectures. nih.govnih.gov
The process typically begins with the coordination of the gold catalyst to the alkyne. Nucleophilic attack on this activated intermediate can proceed via two main pathways, depending on the position of the attack:
α-Attack: Nucleophilic attack at the α-carbon (adjacent to the nitrogen) leads to the formation of a highly reactive keteniminium intermediate . This species is a powerful electrophile and can be trapped by intramolecular or intermolecular nucleophiles to form new rings.
β-Attack: Attack at the β-carbon (the terminal alkyne carbon bearing the phenyl group) generates a vinyl-gold species, which can evolve into a gold carbenoid intermediate . escholarship.org Gold carbenoids are versatile intermediates that can undergo a variety of subsequent transformations, including cyclopropanation, C-H insertion, or rearrangement.
These gold-catalyzed cascade reactions are known for their efficiency and high stereoselectivity, enabling the synthesis of diverse heterocyclic products in a single step. nih.govresearchgate.net
Nucleophilic Addition Reactions to the Activated Alkynyl Moiety
The electron-withdrawing amide group in this compound activates the alkyne for nucleophilic conjugate addition, also known as the Michael addition. acs.orgresearchgate.netresearchgate.net This reaction is a fundamental transformation for this class of compounds, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. bham.ac.uk Softer nucleophiles, such as thiols, amines, and some carbon nucleophiles, readily add across the polarized triple bond. acs.orgbham.ac.uk
The general mechanism involves the attack of a nucleophile on the β-carbon of the alkyne, with the resulting negative charge being stabilized by the conjugated amide system. Protonation of the resulting enolate-type intermediate yields the final addition product, typically an enamide.
Nucleophilic additions to prop-2-ynamides are generally characterized by high regioselectivity. The nucleophile almost exclusively attacks the β-carbon of the alkyne due to the electronic influence of the adjacent amide group, which makes this position the most electrophilic site.
The stereoselectivity of the addition, which determines the geometry (E or Z) of the resulting enamide double bond, is often dependent on the reaction conditions and the nature of the nucleophile. In many cases, the addition occurs via an anti-addition mechanism, where the nucleophile and the proton (from a subsequent workup or proton source in the reaction) add to opposite faces of the alkyne, leading preferentially to the Z-isomer. However, the E-isomer can also be formed, and the ratio can be influenced by factors such as solvent, temperature, and the presence of catalysts. For example, the addition of thiols to propiolamides has been shown to proceed with high stereoselectivity, favoring the Z-isomer. researchgate.net
Table 2: Regio- and Stereoselectivity in Nucleophilic Addition to Propiolamides
| Nucleophile | Regioselectivity | Typical Stereochemical Outcome | Product Type | Citation |
| Thiols (R-SH) | β-Addition | Predominantly Z-isomer (anti-addition) | β-Thioenamide | researchgate.net |
| Amines (R₂NH) | β-Addition | Often Z-isomer, but can be mixture | Enediamine | researchgate.net |
| Alcohols (R-OH) | β-Addition | Varies with conditions | β-Alkoxyenamide | researchgate.net |
[3+2] Dipolar Cycloadditions Involving Alkynamides and Propynamides, including Reactions with Nitrones and Azides
As an activated alkyne, the prop-2-ynamide moiety in this compound is an excellent dipolarophile for [3+2] cycloaddition reactions. wikipedia.org This type of reaction involves the combination of a 1,3-dipole with the alkyne to form a five-membered heterocyclic ring in a concerted, pericyclic process. wikipedia.org
Common 1,3-dipoles used in these reactions include:
Nitrones: The reaction of a nitrone with the ynamide would yield an isoxazoline. The regioselectivity of this addition is controlled by frontier molecular orbital interactions, with the electronic nature of both the nitrone and the ynamide dictating which regioisomer is favored. wikipedia.org
Azides: The cycloaddition of an azide (B81097) (R-N₃) with the terminal alkyne of the ynamide leads to the formation of a 1,2,3-triazole ring. This reaction, particularly the copper-catalyzed version (CuAAC) or rhodium-catalyzed variants, is a cornerstone of "click chemistry." These reactions are known for their high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole in the case of CuAAC), and broad functional group tolerance. nih.gov
These cycloaddition reactions provide a highly efficient route to complex, nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry and materials science.
Elucidation of Mechanistic Pathways for Cycloaddition Reactions
Cycloaddition reactions involving ynamides, such as this compound, are powerful methods for constructing cyclic and heterocyclic systems. rsc.orgrsc.org The specific mechanistic pathway of a cycloaddition often depends on the nature of the reacting partner and the reaction conditions.
[2+2] Cycloadditions: Ynamides can react with ketenes in [2+2] cycloaddition reactions to form 3-aminocyclobut-2-en-1-one derivatives. nih.gov The electron-withdrawing group on the nitrogen atom of the ynamide attenuates the nucleophilicity of the aminoalkyne, which helps to suppress side reactions often observed with more nucleophilic ynamines. nih.gov The scope of these reactions is broad, accommodating various substituents on both the ketene (B1206846) and the ynamide. nih.gov
[3+2] Cycloadditions: Ynamides are also excellent substrates for [3+2] cycloaddition reactions, which are often used to synthesize five-membered heterocyclic rings like pyrroles and indoles. rsc.orgacs.org These reactions can be promoted by various catalysts, including gold(I) complexes, which can activate the ynamide and facilitate the cycloaddition with a suitable 1,3-dipole or its precursor. rsc.org For instance, the reaction of ynamides with 2H-azirines, catalyzed by gold, leads to the formation of highly substituted pyrroles through an intermolecular nitrene transfer. rsc.org Theoretical studies using Molecular Electron Density Theory (MEDT) have been employed to understand the regio- and stereoselectivity of such reactions, revealing that the electronic nature of the reactants plays a crucial role in determining the reaction outcome. rsc.orgresearchgate.net Some [3+2] cycloadditions may proceed through a stepwise mechanism involving zwitterionic intermediates. researchgate.net
Intramolecular Cycloadditions: The N-cinnamyl group can participate in intramolecular cycloadditions. For example, N-propargyl ynamides can undergo formal [3+2] cycloadditions with styrenes. nih.gov An intramolecular variant of this reaction allows for the synthesis of polycyclic pyrroles. nih.gov
The table below summarizes various cycloaddition reactions involving ynamides.
| Cycloaddition Type | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |
| [2+2] | Ketene | Acetonitrile (B52724), CH₂Cl₂, THF, or toluene | 3-Aminocyclobut-2-en-1-one | nih.gov |
| [3+2] | 2H-Azirine | Gold(I) catalyst | Highly substituted pyrrole | rsc.org |
| [3+2] | Styrene | Catalytic amounts of Cu(CH₃CN)₄PF₆ and chiral BOX ligand | Polycyclic pyrrole | nih.gov |
| [2+1] | Norbornene derivatives | Palladium catalyst | Functionalized bicyclo[2.2.1]hept-2-enes | nih.gov |
Hydrogenation and Semi-Hydrogenation Processes of the Alkynyl Group, including Nickel-Catalyzed (Z)-Selective Methods
The alkynyl group in this compound is susceptible to hydrogenation and semi-hydrogenation, allowing for the selective formation of alkenes or alkanes. Nickel-catalyzed methods have emerged as powerful tools for achieving high selectivity in these transformations.
Recent research has demonstrated that nickel catalysts can achieve highly selective (Z)-semi-hydrogenation of alkynes to produce cis-alkenes. researchgate.net The selectivity of these reactions is often influenced by the ligands coordinated to the nickel center. For example, the use of simple nickel salts like Ni(NO₃)₂·6H₂O can lead to the formation of active nanoparticles that act as a heterogeneous catalyst, yielding (Z)-alkenes with high selectivity. researchgate.net Conversely, the addition of specific multidentate ligands can switch the selectivity to favor the formation of (E)-alkenes. researchgate.net
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these nickel-catalyzed hydrogenations. researchgate.net These studies help in understanding the role of the catalyst, ligands, and reaction conditions in controlling the stereochemical outcome of the reaction.
The table below highlights key aspects of nickel-catalyzed hydrogenation of alkynes.
| Catalyst System | Selectivity | Mechanistic Aspect | Reference(s) |
| Ni(NO₃)₂·6H₂O | >99:1 (Z/E) | Heterogeneous catalysis by active nanoparticles | researchgate.net |
| Nickel with multidentate ligands (e.g., triphos, tetraphos) | >99:1 (E/Z) | Homogeneous catalysis | researchgate.net |
| Nickel halide with chiral bidentate phosphines | Asymmetric hydrogenation | Coordination chemistry and ligand effects | princeton.edu |
Transformations Involving the N-Cinnamyl Linkage
The N-cinnamyl group, with its conjugated alkene, introduces additional reactive sites into the molecule, enabling a variety of chemical transformations.
Role of the Conjugated Alkene in Further Reactivity
The conjugated alkene within the N-cinnamyl moiety can participate in various reactions, including further cycloadditions and additions. For instance, the alkene can react with reagents like dinitrogen tetroxide (N₂O₄), which can lead to the formation of dinitro compounds or nitro-nitrite adducts, depending on the reaction conditions and the structure of the alkene. nih.gov The reaction of alkenes with nitronium salts in the presence of nitriles can lead to nitroamidation. nih.gov The reactivity of the alkene is influenced by the electronic properties of the substituents on the double bond.
Intramolecular Cyclization and Rearrangement Pathways, such as Base-Promoted Conia-ene Cyclization of Propargyl Amides
The presence of both the alkyne and the amide functionalities allows for intramolecular cyclizations. A notable example is the Conia-ene reaction, which is an intramolecular cyclization of an enolizable carbonyl compound with an alkyne. wikipedia.orgorganic-chemistry.org
In the context of this compound, a related transformation is the base-promoted Conia-ene-like cyclization of propargyl amides. rsc.orgrsc.org This reaction, often promoted by a strong base like potassium tert-butoxide (tBuOK), can proceed under mild conditions and with short reaction times to yield substituted 1,3-dihydro-2H-pyrrol-2-ones and 4-methylenepyrrolidin-2-ones. rsc.orgrsc.orgresearchgate.net The mechanism is believed to involve the formation of an amide enolate which then attacks the tethered propargyl unit. rsc.orgrsc.org An interesting feature of this reaction is the potential for an anionic chain mechanism that can lead to the isomerization of an initially formed exo-alkene to the more stable endo-product. rsc.org
The table below details the conditions and outcomes of base-promoted Conia-ene type cyclizations.
| Substrate Type | Base | Conditions | Product(s) | Reference(s) |
| Propargyl amides | tBuOK (catalytic) | Room temperature, 5 minutes | 1,3-Dihydro-2H-pyrrol-2-ones and 4-methylenepyrrolidin-2-ones | rsc.orgrsc.org |
Amide Linkage Participation in Chemical Transformations
The amide linkage in this compound is not merely a spectator group but can actively participate in chemical reactions, particularly through the activation of the amide nitrogen.
Activation of the Amide Nitrogen for Subsequent Reactions
The nitrogen atom of the amide can be activated to participate in subsequent reactions. This activation can be achieved through various means, including the use of transition metal catalysts. nih.gov For example, nickel-catalyzed reactions have been developed for the esterification of amides, which involves the cleavage of the amide C–N bond. nih.gov While this has been more commonly applied to amides of aromatic and heterocyclic carboxylic acids, recent advances have extended this methodology to aliphatic amides. nih.gov
The activation of the amide nitrogen can also be a key step in intramolecular cyclization reactions leading to the formation of N-heterocycles. rsc.orgrsc.org For instance, the intramolecular cyclization of N-aryl amides can be used to synthesize 3-amino oxindoles. rsc.org In the case of this compound, activation of the amide nitrogen could potentially facilitate its participation in intramolecular reactions with the alkyne or the alkene moieties.
Molecular Rearrangements Involving the Amide Group, such aslibretexts.orgnih.gov-Rearrangementsnih.gov
The study of molecular rearrangements in this compound offers insight into the dynamic nature of its amide bond and the potential for complex molecular architecture construction. The strategic placement of both an allylic (cinnamyl) group on the nitrogen atom and a phenyl-substituted alkyne invites a variety of pericyclic and metal-catalyzed rearrangement reactions.
A prominent and well-documented rearrangement pathway available to N-cinnamyl amides is the mychemblog.commychemblog.com-sigmatropic rearrangement, often referred to as an aza-Claisen rearrangement. wikipedia.orgacs.org This type of reaction is a concerted, pericyclic process that typically proceeds through a six-membered, chair-like transition state. wikipedia.org In the case of this compound, thermal or Lewis acid-catalyzed conditions are expected to induce a mychemblog.commychemblog.com-sigmatropic shift of the cinnamyl group. This would involve the migration of the cinnamyl group from the nitrogen atom to the α-carbon of the ynamide, leading to the formation of a ketenimine intermediate. Subsequent hydrolysis of this intermediate would yield a γ,δ-unsaturated amide. The reaction is generally irreversible due to the formation of a stable carbonyl group in the final product. acs.org
The ynamide functionality itself, being an electron-rich alkyne, is highly susceptible to transition metal-catalyzed rearrangements. nih.govrsc.orgnih.gov Gold, platinum, and other transition metals are known to activate the triple bond of ynamides, facilitating a range of transformations. nih.govrsc.org For this compound, a metal catalyst could coordinate to the alkyne, leading to the formation of a metal-vinylidene or a π-complex. This activation can lower the energy barrier for subsequent intramolecular processes.
One potential metal-catalyzed pathway is a rearrangement to an allenamide. The transformation of ynamides to allenamides can be achieved under various catalytic conditions and represents a key step in the synthesis of complex nitrogen-containing heterocycles. mychemblog.com Furthermore, palladium catalysis has been effectively used to facilitate the mychemblog.commychemblog.com-rearrangement of propargylic phosphorimidates to allenamides, a reaction that shares mechanistic features with potential rearrangements of this compound. researchgate.net
Mechanistic investigations into related systems, such as the gold-catalyzed transformations of alkynyl aryl sulfoxides, have highlighted the competition between mychemblog.commychemblog.com-sigmatropic rearrangements and other pathways like carbene formation. While a detailed mechanistic study for this compound is not extensively reported, analogies can be drawn. The reaction conditions, including the choice of metal catalyst and temperature, would likely play a crucial role in directing the reaction towards a specific rearrangement product.
Below is a table summarizing typical conditions for related aza-Claisen and metal-catalyzed ynamide rearrangements, which could be applicable to this compound.
| Rearrangement Type | Catalyst/Conditions | Substrate Type | Product Type | Reference |
| Aza-Claisen Rearrangement | Thermal (Heat) or Lewis Acid (e.g., AlCl₃) | N-allyl amides | γ,δ-unsaturated amides | wikipedia.orgacs.org |
| Palladium-Catalyzed mychemblog.commychemblog.com-Rearrangement | Pd(II) catalyst | Propargylic phosphorimidate | Allenamide | researchgate.net |
| Gold-Catalyzed Amination/Tandem Reaction | Gold catalyst | Ynamide | N-heterocycles | nih.govrsc.org |
| Copper-Catalyzed Diyne Cyclization | Copper catalyst | Diyne | Polycyclic pyrroles | rsc.org |
These examples from the literature provide a predictive framework for the potential molecular rearrangements of this compound. The interplay between the reactive cinnamyl and ynamide functionalities suggests a rich and complex landscape for mechanistic exploration and synthetic application.
Derivatization and Advanced Functionalization Strategies of N Cinnamyl 3 Phenyl Prop 2 Ynamide
Strategic Modifications at the N-Cinnamyl Substituent
The N-cinnamyl group offers a versatile platform for introducing structural diversity. The alkene and aromatic functionalities of this moiety are prime targets for derivatization.
Alkene Functionalization and Aromatic Substitutions on the Cinnamyl Moiety
The double bond within the cinnamyl group is susceptible to various electrophilic additions and cycloaddition reactions. This allows for the introduction of a wide range of functional groups, leading to novel molecular frameworks.
Furthermore, the phenyl ring of the cinnamyl substituent can undergo electrophilic aromatic substitution. The position of substitution on this ring is directed by the existing substituent and can be influenced by the reaction conditions. The reactivity of the ring is also affected by whether the substituent is electron-donating or electron-withdrawing. Electron-donating groups, such as alkyls, activate the ring and direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, electron-withdrawing groups deactivate the ring and direct substitution to the meta position. libretexts.org
Functionalization of the Phenyl Group on the Alkynyl Chain
The phenyl group attached to the alkyne is another key site for modification, where the introduction of various substituents can significantly influence the molecule's properties and reactivity.
Electronic and Steric Effects of Substituents on Reactivity and Selectivity
The electronic nature of substituents on the phenyl ring plays a critical role in the reactivity of the alkynamide. Electron-withdrawing groups enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack in reactions like nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com This activation is most effective when the electron-withdrawing groups are positioned at the ortho or para positions relative to the leaving group. wikipedia.orgyoutube.com Conversely, electron-donating groups increase the electron density of the ring, which can facilitate electrophilic aromatic substitution reactions. libretexts.orglibretexts.org
Diversification through Transformations of the Prop-2-ynamide Scaffold
The inherent reactivity of the prop-2-ynamide core provides a rich platform for the synthesis of a wide variety of organic structures, particularly heterocyclic compounds.
Synthesis of Heterocyclic Compounds from Alkynamides
Alkynamides, such as N-Cinnamyl-3-phenyl-prop-2-ynamide, are valuable precursors for the construction of nitrogen-containing heterocycles. bham.ac.uk Transition metal-catalyzed cyclization reactions are a common strategy to achieve these transformations. For instance, gold or copper catalysts can be employed to synthesize various heterocyclic systems, including oxazoles and furans. bham.ac.uknih.gov The choice of catalyst and reaction conditions can lead to different and structurally unique heterocyclic scaffolds from similar starting materials. bham.ac.uk
For example, cobalt-catalyzed [3+2] cycloadditions of ynamides with other reagents can afford substituted oxazoles. bham.ac.uk Similarly, gold-catalyzed reactions of 1,3-butadiynamides can lead to the formation of 2,5-diamidofurans. nih.gov The versatility of these methods allows for the creation of a diverse library of heterocyclic compounds with potential applications in various fields of chemistry.
Conversion to Diverse Organic Functionalities
Beyond cyclizations, the prop-2-ynamide scaffold can be transformed into a range of other organic functional groups. The triple bond can undergo various addition reactions, such as hydrogenation to form the corresponding alkene or alkane, or hydration to yield a β-ketoamide. Halogenation of the alkyne can lead to di- or tetra-halo derivatives. The amide functionality itself can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the molecular diversity that can be accessed from this versatile starting material.
Table of Research Findings on Alkynamide Functionalization:
| Starting Material | Reagents and Conditions | Product | Research Focus |
| N-(pivaloyloxy)amides and ynamides | Cobalt-catalysis | 5-aminooxazoles | Development of a regioselective formal [3+2] cycloaddition. bham.ac.uk |
| N-(pivaloyloxy)amides and terminal alkynes | Cobalt-catalysis | 2,5-disubstituted oxazoles | Cobalt-catalyzed cross-coupling to synthesize oxazoles. bham.ac.uk |
| 1,3-butadiynamides | Na2S•9H2O | 2,5-diamido-thiophenes | Metal-catalyst-free synthesis of thiophenes under mild conditions. nih.gov |
| 2,4-dinitrophenyl halides | Piperidine in methanol | Substituted piperidino-nitrobenzenes | Study of the "element effect" in nucleophilic aromatic substitution reactions. researchgate.net |
Advanced Spectroscopic and Structural Characterization Methodologies for N Cinnamyl 3 Phenyl Prop 2 Ynamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignment
No published NMR data (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, etc.) for N-Cinnamyl-3-phenyl-prop-2-ynamide is available.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
No published IR or Raman spectra for this compound are available.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
No published mass spectrometry data for this compound is available.
X-ray Crystallography for Definitive Solid-State Structure Determination
No published X-ray crystallographic data or solved crystal structure for this compound is available.
Theoretical and Computational Investigations of N Cinnamyl 3 Phenyl Prop 2 Ynamide Reactivity and Structure
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for dissecting the reaction pathways of N-Cinnamyl-3-phenyl-prop-2-ynamide. These methods provide a molecular-level understanding of the transformations this compound can undergo.
Density Functional Theory (DFT) Studies on Energetics, Transition States, and Intermediate Characterization
Density Functional Theory (DFT) has become a cornerstone in the computational study of reaction mechanisms. nih.gov For a molecule like this compound, DFT calculations can map out the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. This involves the characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states.
The energetics of a reaction, such as the reaction of this compound with a nucleophile, can be determined by calculating the energies of all species involved. The difference in energy between the transition state and the reactants gives the activation energy, a key determinant of the reaction rate. For instance, in a hypothetical nucleophilic addition to the alkyne moiety, DFT can elucidate whether the reaction proceeds via a concerted or a stepwise mechanism by locating the relevant transition states and intermediates.
Transition state theory, when combined with DFT, allows for the calculation of reaction rate constants. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. For this compound, the nature of the transition state in various reactions, such as cycloadditions or nucleophilic attacks, can be analyzed to understand the electronic and steric factors that govern its reactivity. The characterization of any intermediates, which are local minima on the potential energy surface, is also crucial for a complete understanding of the reaction mechanism.
To illustrate the application of DFT in studying reaction energetics, the following table presents hypothetical energy values for a nucleophilic addition to this compound. These values are representative of what would be obtained from DFT calculations.
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +8.9 |
| Products | -20.3 |
Note: The data in this table is illustrative and intended to represent typical results from DFT calculations for educational purposes.
Prediction of Regioselectivity and Stereoselectivity using Computational Models
Computational models, primarily based on DFT, are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. The ynamide functionality, with its polarized alkyne, presents two potential sites for nucleophilic attack: the α-carbon and the β-carbon relative to the nitrogen atom.
The inherent electronic properties of the ynamide, where the nitrogen atom's lone pair donates into the alkyne, typically make the β-carbon more nucleophilic and the α-carbon more electrophilic. rsc.org However, the substituents on both the nitrogen (cinnamyl group) and the alkyne (phenyl group) can modulate this reactivity. DFT calculations can quantify the relative activation energies for attack at the α and β positions, thereby predicting the regioselectivity. nih.govresearchgate.net For example, in a gold(I)-catalyzed cycloisomerization of a related tryptamine-ynamide, computational studies have shown that electrostatic and dispersion effects are key factors in determining α- or β-selectivity. nih.gov
Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be predicted. By modeling the transition states leading to different stereoisomers, the one with the lower activation energy will correspond to the major product. For this compound, with its chiral center potential upon addition reactions, understanding the facial selectivity of attack on the double bond of the cinnamyl group or the triple bond of the propynamide is crucial.
Computational Approaches for Predicting Electrophilicity and General Reactivity Profiles of Propynamides
The general reactivity of propynamides, including this compound, can be assessed using computational descriptors derived from DFT. One such descriptor is the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. nih.gov A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
The electrophilicity index is calculated from the electronic chemical potential and the chemical hardness, which are in turn related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For propynamides, the electrophilicity index can be a useful tool to quickly screen and compare the reactivity of different derivatives. nih.gov
Furthermore, the analysis of the frontier molecular orbitals (HOMO and LUMO) can provide a qualitative picture of reactivity. The shape and location of the LUMO can indicate the most likely site for nucleophilic attack, while the HOMO can suggest the site of electrophilic attack. For this compound, the LUMO is expected to be localized on the alkyne, confirming its electrophilic character.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
The flexibility of the cinnamyl group in this compound gives rise to a complex conformational landscape. Molecular modeling techniques, such as conformational searches using molecular mechanics or DFT, can identify the stable conformers and their relative energies. nih.govnih.govmdpi.com The interplay of steric and electronic effects, including potential intramolecular hydrogen bonding or π-stacking interactions, will determine the preferred conformations. mdpi.com
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govmdpi.com By simulating the motion of the atoms, MD can explore the conformational space and identify the most populated conformational states. mdpi.com For this compound, MD simulations could reveal the flexibility of the cinnamyl chain and its preferred orientations relative to the rigid phenylpropynamide core.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a solvent box or in the presence of other molecules, such as a biological receptor, MD can simulate the binding process and characterize the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π interactions) that stabilize the complex. nih.gov
Structure-Reactivity Relationship Analysis via Computational Methods
Computational methods are pivotal in establishing structure-reactivity relationships (SAR). oncodesign-services.comnih.govnih.gov By systematically modifying the structure of this compound in silico and calculating its reactivity descriptors, a quantitative understanding of how structural changes affect reactivity can be developed.
For example, one could computationally investigate a series of N-substituted-3-phenyl-prop-2-ynamides to understand how the nature of the N-substituent influences the electrophilicity of the alkyne. Similarly, the effect of substituents on the phenyl ring could be explored. This systematic approach allows for the rational design of new propynamide derivatives with tailored reactivity.
By correlating calculated properties, such as activation energies or electrophilicity indices, with experimental observations for a set of related compounds, robust predictive models can be built. oncodesign-services.com These models can then be used to predict the reactivity of new, unsynthesized molecules, thereby guiding experimental efforts.
Advanced Synthetic Applications and Building Block Utility of N Cinnamyl 3 Phenyl Prop 2 Ynamide
Utilization in Multi-component Reactions for Complexity Generation
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single operation. The inherent reactivity of the ynamide and the presence of the cinnamyl group in N-Cinnamyl-3-phenyl-prop-2-ynamide make it an excellent candidate for participation in such transformations. The polarized nature of the ynamide alkyne, with its electron-deficient α-carbon and electron-rich β-carbon, allows it to react with a variety of nucleophiles and electrophiles. nih.govrsc.org
One potential MCR application involves a formal [3+2] cycloaddition, where the ynamide acts as a two-atom component. For instance, in a copper-catalyzed reaction, this compound could react with an azide (B81097) and an amine to generate highly functionalized α-amido amidines. nih.gov The reaction would proceed through a copper-acetylide intermediate, which then undergoes cycloaddition with the azide, followed by ring-opening and trapping by the amine.
Another plausible MCR is a Povarov-type reaction, an aza-Diels-Alder reaction, for the synthesis of tetrahydroquinolines. In this scenario, the cinnamyl group could act as the dienophile. While there is no direct literature on this compound in this specific reaction, the reactivity of cinnamyl derivatives in cycloadditions is well-established. acs.org
| Reactants | Reaction Type | Potential Product | Key Features |
| This compound, Aryl Azide, Secondary Amine | Copper-catalyzed MCR | α-Amido amidine | High atom economy, formation of multiple bonds in one pot. |
| This compound, Aniline, Aldehyde | Povarov-type Reaction | Tetrahydroquinoline | Diastereoselective, access to complex heterocyclic scaffolds. |
Participation in Cascade and Domino Reaction Sequences
Cascade and domino reactions, where a single event triggers a series of subsequent transformations, offer an elegant and efficient pathway to complex molecules. The dual functionality of this compound, possessing both an ynamide and a cinnamyl moiety, provides multiple reaction sites for initiating and propagating such sequences.
A hypothetical cascade could be initiated by the hydrothiolation of the ynamide. Radical addition of a thiol to the ynamide would generate a (Z)-1-amino-2-thio-alkene. nih.gov This intermediate could then undergo an intramolecular cyclization involving the cinnamyl group, leading to the formation of complex nitrogen-containing heterocycles.
Furthermore, radical-initiated cascade reactions of ynamides have been shown to be effective for constructing nitrogen heterocycles through a sequence of 5-exo-dig and 6-endo-trig cyclizations. nih.gov this compound could be a suitable substrate for such a transformation, potentially leading to polycyclic structures.
| Initiating Step | Reaction Type | Potential Product | Complexity Generated |
| Radical Thiol Addition | Radical Cascade | Thiazine derivative | Formation of two rings and multiple stereocenters. |
| Radical Initiator | Radical Cyclization Cascade | Fused N-heterocycle | Construction of polycyclic systems in a single step. |
Contribution to the Development of Novel Methodologies in Organic Synthesis
The unique reactivity of this compound can be harnessed to develop novel synthetic methodologies. Its ability to generate highly reactive intermediates, such as keteniminium ions under acidic conditions or with electrophiles, opens up avenues for new chemical transformations. nih.govrsc.org
For example, the intramolecular [4+2] cycloaddition (Diels-Alder reaction) of N-cinnamylcinnamamides has been reported, leading to the formation of fused heterocyclic systems. acs.org By analogy, this compound could potentially undergo an intramolecular Diels-Alder reaction, where the cinnamyl group acts as the diene and the ynamide alkyne as the dienophile, to construct complex polycyclic amides. The feasibility of such a reaction would depend on the thermal or Lewis acid-catalyzed conditions required to facilitate the cycloaddition.
Moreover, the development of enantioselective catalytic reactions involving ynamides is a rapidly growing field. nih.govacs.org Chiral catalysts could be employed to control the stereochemical outcome of reactions involving this compound, providing access to enantiomerically enriched and complex molecular scaffolds.
| Proposed Methodology | Reactive Intermediate | Potential Application | Significance |
| Intramolecular Diels-Alder | N/A | Synthesis of polycyclic amides | Access to complex and rigid molecular frameworks. |
| Asymmetric Catalysis | Keteniminium ion | Enantioselective synthesis of heterocycles | Production of chiral molecules with high value. |
Future Research Trajectories
Development of Sustainable and Green Synthetic Routes for N-Cinnamyl-3-phenyl-prop-2-ynamide
The advancement of organic synthesis is increasingly linked to the principles of green chemistry, which prioritize atom economy, energy efficiency, and the use of environmentally benign reagents and solvents. While traditional methods for ynamide synthesis often rely on stoichiometric copper salts and harsh conditions, future research should focus on developing more sustainable catalytic routes. nih.gov
Key areas for exploration include:
Catalyst Development : Investigating earth-abundant and non-toxic metal catalysts, such as iron, as alternatives to copper and other precious metals for the N-alkynylation of amides. nih.gov The development of a robust iron-catalyzed coupling of amides and alkynyl bromides would represent a more environmentally friendly and cost-effective approach. nih.gov
Atom-Economical Reactions : Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This includes exploring direct C-H alkynylation of the parent amide, which would avoid the pre-functionalization of starting materials.
Greener Reaction Conditions : The development of ynamide coupling reagents whose by-products can be removed by a simple aqueous work-up, thus avoiding the need for column chromatography, is a significant step toward more user-friendly and sustainable processes. rsc.org Further research into water-removable ynamide coupling reagents could greatly enhance the green credentials of peptide and amide synthesis. rsc.orgacs.org
Flow Chemistry : Incorporating flow chemistry systems can offer precise control over reaction parameters, potentially improving yields and safety while reducing waste. nih.gov
A comparison of potential green synthesis strategies is presented in Table 1.
Table 1: Comparison of Potential Green Synthetic Strategies for Ynamides
| Strategy | Advantages | Challenges |
| Iron Catalysis | Low cost, low toxicity, earth-abundant. nih.gov | Catalyst deactivation, potentially lower yields than copper. |
| Direct C-H Alkynylation | High atom economy, reduced synthetic steps. | Regioselectivity control, harsh conditions may be required. |
| Water-Removable Reagents | Simplified purification, reduced solvent waste. rsc.org | Reagent synthesis may be complex, limited substrate scope. |
| Flow Chemistry | Enhanced safety and control, scalable, potential for higher efficiency. nih.gov | Initial setup cost, specialized equipment required. |
Exploration of Asymmetric Catalysis for Enantioselective Transformations
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. wikipedia.org The development of catalytic enantioselective reactions involving this compound and other ynamides is a burgeoning field with immense potential. nih.govacs.org Future efforts should be directed towards several key approaches. researchgate.net
Enantioselective Catalysis : The use of chiral catalysts, including transition metal complexes and organocatalysts, can induce asymmetry in reactions. nih.govwikipedia.org For instance, chiral rhodium complexes have been used for the enantioselective addition of α-nitroesters to alkynes, a strategy that could be adapted for ynamides to create α-amino acid precursors with two adjacent stereocenters. nih.gov Similarly, the CBS (Corey-Bakshi-Shibata) reduction is a reliable method for the enantioselective reduction of ketones to chiral alcohols, which could be a key step in a synthetic route involving ynamide precursors. youtube.comyoutube.com
Chiral Auxiliaries : Attaching a chiral auxiliary to the ynamide can direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary is removed to yield the enantiomerically enriched product.
Biocatalysis : Enzymes offer unparalleled selectivity under mild conditions and represent a green approach to asymmetric synthesis. nih.govresearchgate.net Exploring enzymes that can act on ynamide substrates could open up new avenues for producing chiral molecules.
A variety of asymmetric transformations, such as cycloadditions, aldol (B89426) reactions, and cycloisomerizations, have been successfully applied to ynamides, demonstrating the potential for high stereochemical control. nih.gov The development of new catalytic systems, including novel chiral ligands and organocatalysts, will be essential for expanding the scope of these reactions. nih.govnih.gov
Table 2: Examples of Asymmetric Reactions Applied to Ynamides
| Reaction Type | Catalyst/Method | Product Type | Potential Application |
| [3+2] Cycloaddition | Copper/(S)-DTBM-SEGPHOS nih.gov | Pyrrole-fused scaffolds nih.gov | Synthesis of complex N-heterocycles. |
| [4+3] Cycloaddition | Gold/Chiral Epoxides nih.gov | Benzene-fused oxacycles nih.gov | Access to medium-sized ring systems. |
| Aldol Reaction | Scandium(III) nih.gov | anti-Aldol products nih.gov | Formation of functionalized acyclic structures. |
| Conia-Ene Cyclization | Chiral Secondary Amine nih.gov | Chiral morphans nih.gov | Synthesis of alkaloid-like structures. |
| Oxidative Cyclization | Zinc(II)/Chiral Ligand nih.gov | Medium-sized lactams nih.gov | Construction of macrocyclic compounds. |
Mechanistic Studies of Underexplored Reaction Pathways and Novel Reactivity Modes
A deep understanding of reaction mechanisms is fundamental to the design of new and improved synthetic methods. For this compound, several reaction pathways remain to be fully elucidated.
Future mechanistic investigations should focus on:
Characterizing Reactive Intermediates : Ynamide reactions can proceed through various intermediates, such as keteniminium ions, vinyl cations, or metal-associated species. acs.orgrsc.org Spectroscopic techniques (e.g., in-situ IR, NMR) combined with computational studies can help to identify and characterize these transient species.
Unraveling Divergent Reactivity : In some cases, ynamides exhibit divergent reactivity, where slight changes in reaction conditions or reagents lead to completely different products. rsc.orgresearchgate.net For example, the reaction of ynamides with azides in the presence of triflic acid can selectively produce either β-enaminoamides or oxazolidine-2,4-diones. rsc.orgresearchgate.net Mechanistic studies are crucial to understand and control this selectivity.
Exploring Radical Pathways : While many ynamide reactions are ionic, radical pathways are less explored. The regioselective addition of thiyl radicals to ynamides suggests that radical hydrothiolation could be a viable strategy for generating specific stereoisomers. nih.gov
A study on the cyclization of N-aryl-2-(2-aminophenyl)alkylamides revealed that the reaction mechanism involves a rate-determining, concerted attack by the neutral amine, followed by proton transfer from a general acid. rsc.org Similar detailed kinetic and mechanistic studies on reactions involving this compound would provide valuable insights.
Computational Design of New Reactivity and Selectivity Paradigms for Alkynamide Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting reactivity and understanding reaction mechanisms. rsc.orgnih.gov
Future computational work on alkynamide derivatives should target:
Predicting Reaction Outcomes : Computational models can be used to predict the feasibility and selectivity of new reactions, guiding experimental efforts and reducing trial-and-error. For instance, DFT calculations have successfully rationalized the regioselectivity of nucleophilic additions to arynes generated from 1,3-butadiynamides. nih.gov
Designing Novel Catalysts : Computational screening can accelerate the discovery of new catalysts with enhanced activity and selectivity for ynamide transformations. This involves modeling the interaction between the ynamide, the substrate, and the catalyst in the transition state.
Elucidating Complex Mechanisms : For reactions with multiple competing pathways, computational studies can map out the potential energy surfaces to identify the lowest energy route. rsc.orgrsc.org This has been applied to understand the mechanism of ynamide-mediated amide bond formation, revealing a bifunctional catalytic role for the carboxylic acid substrate. rsc.org
A recent computational and experimental study on the reaction of ynamides with azides provided a detailed mechanistic rationale for the observed divergent reaction pathways, highlighting the predictive power of DFT analyses. rsc.orgresearchgate.net
Integration into Complex Molecular Architectures and Functional Scaffolds
The ultimate goal of developing new synthetic methods is their application in the construction of molecules with valuable functions, such as pharmaceuticals, agrochemicals, or materials. The nitrogen-heterocyclic motif, often accessible from ynamide precursors, is of significant interest in medicinal chemistry. bham.ac.ukbham.ac.uk
Future research should focus on incorporating this compound and its derivatives into:
Total Synthesis of Natural Products : Ynamides are versatile building blocks that can be used in the total synthesis of complex natural products. Their ability to participate in various cyclization reactions makes them ideal for constructing polycyclic systems. bham.ac.uk
Synthesis of Novel Heterocycles : Ynamides can be transformed into a wide range of nitrogen-containing heterocycles, such as indoles, pyrroles, and diazabicycles. bham.ac.ukchemrxiv.orgacs.org For example, a palladium-catalyzed thiolative annulation of ynamides provides a route to 2-sulfenylindoles. acs.org
Development of Functional Materials : The unique electronic properties of the ynamide functional group suggest potential applications in materials science, such as in the development of optoelectronic materials. 1,3-Butadiynamides, for example, are being investigated for their unique helical twisted frontier molecular orbitals. nih.gov
The selection of a suitable transition metal catalyst (e.g., cobalt, copper, or gold) can allow for the construction of structurally unique scaffolds from the same starting materials, highlighting the versatility of ynamides in scaffold synthesis. bham.ac.uk
Q & A
Basic: What synthetic methodologies are recommended for preparing N-Cinnamyl-3-phenyl-prop-2-ynamide?
Methodological Answer:
The synthesis of N-Cinnamyl derivatives typically involves substitution and condensation reactions. For example, details a method using nitrobenzene derivatives and pyridinemethanol under alkaline conditions, followed by reduction and condensation with cyanoacetic acid. Adapting this approach, researchers can substitute 3-chloro-4-fluoronitrobenzene with cinnamylamine precursors. Condensation agents like HATU () or classical carbodiimide-based reagents are effective for amide bond formation. Reaction conditions should be optimized for temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products .
Basic: How should researchers characterize the molecular structure of this compound?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : Use - and -NMR to identify protons and carbons adjacent to the ynamide group. Coupling constants () help confirm stereochemistry (e.g., trans-cinnamyl groups, as in ).
- X-ray Crystallography : Employ SHELX ( ) for small-molecule refinement and ORTEP-3 ( ) for visualizing hydrogen-bonding networks. Crystallization solvents (e.g., ethanol/water mixtures) must be screened for optimal crystal growth.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, particularly for distinguishing isomers .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic disorder. Strategies include:
- Variable-Temperature NMR : To detect conformational changes (e.g., -80°C to 25°C in CDCl).
- DFT Calculations : Compare experimental NMR shifts with computed values (software: Gaussian or ORCA).
- Twinned Crystallography : Use SHELXL ( ) to refine twinned datasets and resolve overlapping electron density.
- Cross-Validation : Correlate IR (amide I/II bands) and HPLC purity data () to confirm sample homogeneity .
Advanced: What strategies optimize reaction yields for this compound derivatives?
Methodological Answer:
Yield optimization requires systematic screening:
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling steps (e.g., Sonogashira for ynamide formation).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions ().
- In Situ Monitoring : Use LC-MS () to track intermediates and adjust stoichiometry.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C vs. 24 hr conventional heating) .
Advanced: How can hydrogen-bonding patterns in this compound crystals inform material design?
Methodological Answer:
Apply graph-set analysis ( ) to map hydrogen-bonding motifs (e.g., R(8) rings). Key steps:
- Crystallographic Data Collection : High-resolution (<1.0 Å) datasets using synchrotron sources.
- SHELX Hydrogen-Bond Refinement : Fix D–H distances and refine H···A angles with SHELXL ( ).
- Thermal Analysis : Correlate DSC/TGA data with H-bond stability (e.g., dehydration transitions).
These patterns guide cocrystal engineering for enhanced solubility or mechanical properties .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles ().
- Ventilation : Conduct reactions in fume hoods to avoid inhalation ().
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols.
- Emergency Procedures : For skin contact, wash with 10% aqueous ethanol; for eye exposure, irrigate with saline for 15+ minutes ().
Advanced: How do electronic effects of the ynamide group influence reactivity in cross-coupling reactions?
Methodological Answer:
The ynamide’s electron-withdrawing nature activates alkynes toward nucleophilic attack. Techniques to probe this:
- Cyclic Voltammetry : Measure redox potentials to quantify electron deficiency.
- Computational Studies : Calculate NBO charges (software: NBO 6.0) to map electron density distribution.
- Kinetic Isotope Effects : Compare in deuterated solvents to identify rate-determining steps.
These insights enable tailored catalytic systems (e.g., Au(I) for alkyne activation) .
Basic: What analytical techniques assess the purity of this compound?
Methodological Answer:
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for separation; monitor at 254 nm ().
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- TLC : Hexane/ethyl acetate (3:1) with UV visualization at 366 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
